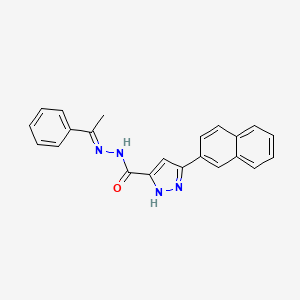
1-(3-Methoxy-2-nitrostyryl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxy-2-nitrostyryl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring attached to a styryl group substituted with methoxy and nitro groups
Métodos De Preparación
The synthesis of 1-(3-Methoxy-2-nitrostyryl)pyrrolidine typically involves the reaction of 3-methoxy-2-nitrobenzaldehyde with pyrrolidine under basic conditions. The reaction proceeds via a condensation mechanism, forming the styryl linkage between the aromatic ring and the pyrrolidine moiety. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to maximize yield and purity .
Análisis De Reacciones Químicas
1-(3-Methoxy-2-nitrostyryl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Methoxy-2-nitrostyryl)pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific biological pathways.
Industry: It can be used in the development of materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxy-2-nitrostyryl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The nitro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
1-(3-Methoxy-2-nitrostyryl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
Prolinol: Used in the synthesis of bioactive molecules with target selectivity.
Pyrrolizines: Exhibiting diverse biological activities and used in medicinal chemistry
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
1-[(E)-2-(3-methoxy-2-nitrophenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H16N2O3/c1-18-12-6-4-5-11(13(12)15(16)17)7-10-14-8-2-3-9-14/h4-7,10H,2-3,8-9H2,1H3/b10-7+ |
Clave InChI |
MVLONDZYHRQJTM-JXMROGBWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1[N+](=O)[O-])/C=C/N2CCCC2 |
SMILES canónico |
COC1=CC=CC(=C1[N+](=O)[O-])C=CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11985817.png)


![2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B11985841.png)
![11-(undecylamino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11985853.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985866.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11985874.png)


![4-{(E)-[2-(phenylsulfonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B11985883.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11985894.png)
